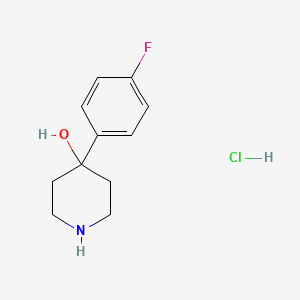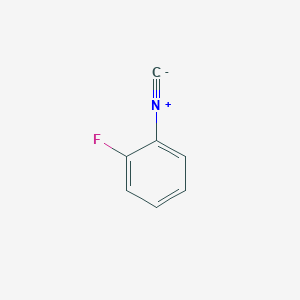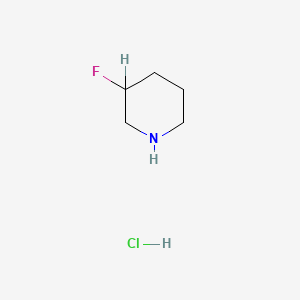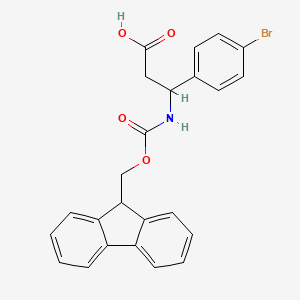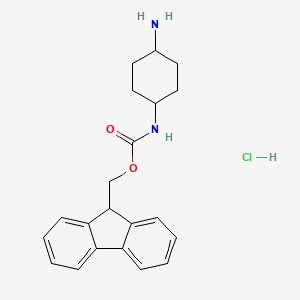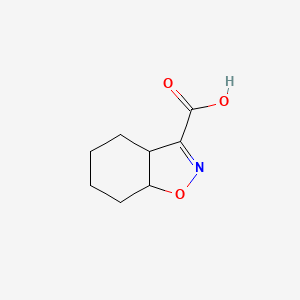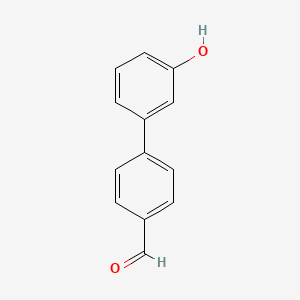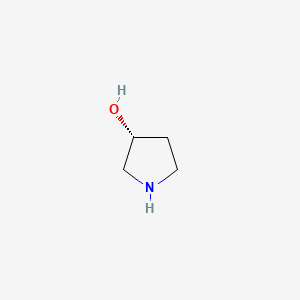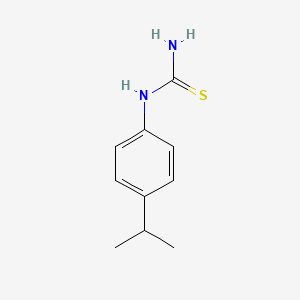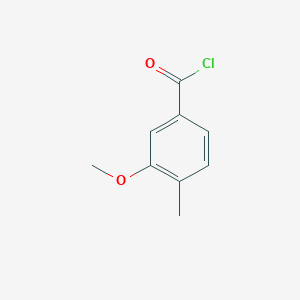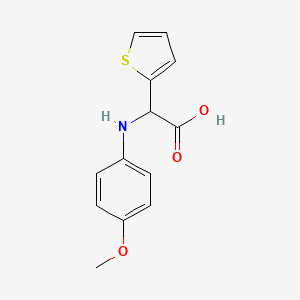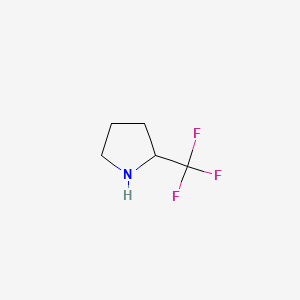
2-(Trifluoromethyl)pyrrolidine
Descripción general
Descripción
2-(Trifluoromethyl)pyrrolidine is a chemical compound that is part of the pyrrolidine family, characterized by the presence of a trifluoromethyl group. This functional group significantly influences the chemical and physical properties of the compound, making it a valuable moiety in various chemical reactions and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of trifluoromethylated pyrrolidines has been achieved through various methods. One approach involves an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence, which provides a scalable one-pot protocol with high yields and excellent stereoselectivities, leading to the formation of pyrrolidine derivatives with three contiguous stereogenic centers . Another method includes a catalytic asymmetric 1,3-dipolar cycloaddition with excellent stereoselectivity, which allows for the synthesis of trifluoromethylated pyrrolidines . Additionally, the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine has been used as an effective organocatalyst for an asymmetric intramolecular aldol reaction .
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)pyrrolidine is influenced by the trifluoromethyl group, which can impart unique steric and electronic effects due to its high electronegativity and size. This group can affect the reactivity and conformation of the pyrrolidine ring, as well as the overall molecular geometry, which is crucial for the compound's reactivity and potential biological activity.
Chemical Reactions Analysis
2-(Trifluoromethyl)pyrrolidine and its derivatives participate in various chemical reactions. For instance, they can undergo Michael addition reactions with high yields and diastereoselectivity, as demonstrated by the use of d-prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine as an organocatalyst . The compound also plays a role in the 1,2-dicarbofunctionalization of trifluoromethyl alkenes, showcasing its synthetic versatility . Furthermore, reactions involving 2-(aminomethyl)pyridine and hexafluoro-2,4-pentanedione lead to the formation of diastereomeric pyrrolines with significant diastereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Trifluoromethyl)pyrrolidine derivatives are influenced by the trifluoromethyl group. This group is known to increase the lipophilicity and chemical stability of molecules, which can be advantageous in drug design. The presence of the trifluoromethyl group can also affect the boiling point, density, and refractive index of the compound. Moreover, the solvent 2,2,2-trifluoroethanol (TFE) has been used to synthesize related compounds, indicating its utility in promoting certain chemical reactions and facilitating the separation and recovery of reaction products .
Aplicaciones Científicas De Investigación
Organocatalysis in Asymmetric Synthesis
2-(Trifluoromethyl)pyrrolidine has been utilized in asymmetric synthesis. For instance, it served as an effective organocatalyst in an asymmetric intramolecular aldol reaction, leading to the production of bicyclo[4.3.0]nonane derivatives with high enantioselectivity (Hayashi et al., 2007). Additionally, it was involved in asymmetric 1,3-dipolar cycloaddition reactions, enabling the synthesis of trifluoromethylated pyrrolidines with excellent stereoselectivity (Li et al., 2011).
Synthesis of Fluorinated Compounds
Fluorinated pyrrolidines, including those with trifluoromethyl groups, are of significant interest in medicinal chemistry and organic synthesis. The synthesis methods for these compounds vary, involving either the fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors (Pfund & Lequeux, 2017).
Catalytic Asymmetric Michael Addition
Trifluoromethyl pyrrolidines have also been synthesized through catalytic asymmetric Michael addition/hydrogenative cyclization processes. This method allows for the stereoselective synthesis of these compounds, providing direct access to pyrrolidines with multiple contiguous stereocenters (Corbett et al., 2014).
Synthesis of Fluorohymenidin
In the field of organic chemistry, 2-(trifluoromethyl)pyrrolidine derivatives have been used in the synthesis of fluorinated compounds like fluorohymenidin, a fluorinated pyrrole-imidazole alkaloid. This process involves the treatment of acylpyrroles with Selectfluor under microwave conditions (Troegel & Lindel, 2012).
Functionalization of Pyridines and Quinolines
2-(Trifluoromethyl)pyrrolidine has been used in the selective metalation and subsequent functionalization of pyridines and quinolines. This process allows for the preparation of various pyridinecarboxylic acids and quinolinecarboxylic acids (Schlosser & Marull, 2003).
Safety And Hazards
“2-(Trifluoromethyl)pyrrolidine” is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to use only under a chemical fume hood .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINAMCOZNJHNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382333 | |
| Record name | 2-(Trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyrrolidine | |
CAS RN |
109074-67-1, 119618-29-0 | |
| Record name | 2-(Trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)
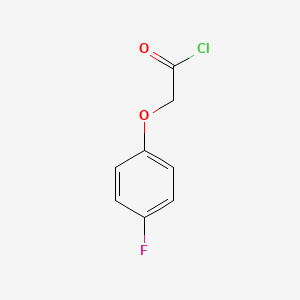
![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)
